molecular formula C19H20F3NO3 B2831545 2-(naphthalen-2-yloxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396869-87-6

2-(naphthalen-2-yloxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2831545
CAS No.: 1396869-87-6
M. Wt: 367.368
InChI Key: WMOVWGIYPFTOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(naphthalen-2-yloxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C19H20F3NO3 and its molecular weight is 367.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Naphthalen-2-yloxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H20F3NO3C_{19}H_{20}F_3NO_3 and a molecular weight of approximately 367.368 g/mol. Its structural features include a naphthalene moiety, an oxane ring, and a trifluoroethyl group, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Naphthalen-2-yloxy Intermediate : This is achieved through a nucleophilic substitution reaction.
  • Formation of the Oxane Derivative : The oxane ring is synthesized from appropriate precursors under controlled conditions.
  • Final Coupling Reaction : The final compound is obtained by coupling the naphthalenic and oxane components with the trifluoroethyl acetamide group.

Anticancer Activity

Research indicates that derivatives of naphthalene compounds exhibit significant anticancer properties. For instance, studies have shown that related naphthalene-based compounds can inhibit cell proliferation in various cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), with IC50 values as low as 0.6 μM .

Cell Line IC50 (μM) Mechanism
NPC-TW010.6Alteration of cell cycle distribution
Lung CarcinomaVariesInduction of apoptosis
HepatomaVariesInhibition of specific signaling pathways

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. In vitro studies demonstrate that certain naphthalene derivatives possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Cell Cycle Modulation : It alters the distribution of cells in various phases of the cell cycle, particularly causing accumulation in the S phase.
  • Signal Transduction Pathways : It may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antiproliferative Studies : A study on NPC-TW01 cells revealed that treatment with related naphthalene compounds resulted in significant inhibition of cell division and induced apoptosis in a concentration-dependent manner .
  • Antimicrobial Efficacy : Research evaluating the antibacterial activity showed that compounds similar to this compound exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c20-19(21,22)13-23(16-7-9-25-10-8-16)18(24)12-26-17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11,16H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOVWGIYPFTOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.